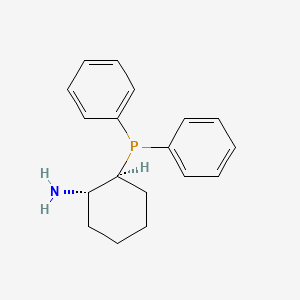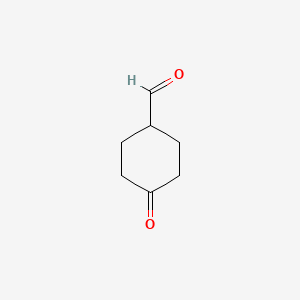
6-Bromo-4-chlorocinnoline
Übersicht
Beschreibung
6-Bromo-4-chlorocinnoline is a chemical compound with the molecular formula C8H4BrClN2 . It has a molecular weight of 243.49 .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H4BrClN2/c9-5-1-2-8-6 (3-5)7 (10)4-11-12-8/h1-4H . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
This compound has a density of 1.763g/cm3 . Its boiling point is 214.417ºC at 760 mmHg . The exact mass is 241.92500 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Knorr Synthesis Adaptation
6-Bromo-4-chlorocinnoline has been utilized in the modification of the Knorr synthesis. This approach involves condensation between β-keto esters and bromoaniline, followed by the cyclization of the resultant anilides into quinolinones, demonstrating the compound's utility in heterocyclic chemistry (Wlodarczyk et al., 2011).
Crystal Structure Analysis
Research involving the synthesis of novel 6-Bromo-2‑chloro‑3-butylquinazolin-4(3H)-one showed its crystalline structure in the triclinic system. This underlines the compound's significance in understanding molecular interactions and crystal packing, important in material science and pharmaceutical research (Ouerghi et al., 2021).
Synthesis of Derivatives
The synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile, a key intermediate in PI3K/mTOR inhibitors, highlights the role of this compound derivatives in developing therapeutic agents (Lei et al., 2015).
Applications in Drug Synthesis and Evaluation
Antimicrobial Agent Synthesis
The compound has been used in synthesizing new quinoline-based 1,2,3-triazoles, demonstrating potent antimicrobial and antimalarial activities. This indicates its potential in developing new pharmaceuticals (Parthasaradhi et al., 2015).
Catalysis in Organic Synthesis
Research demonstrates the use of KAl(SO4)2·12H2O (Alum) for the one-pot three-component synthesis of various quinazolinone derivatives, including 6-Bromo-2-alkyl/arylquinazolin-4(3H)-ones. This highlights its role in catalyzing efficient organic synthesis processes (Mohammadi & Hossini, 2011).
Analytical Chemistry and Materials Science
Investigations in Coordination Chemistry
The compound was involved in a study exploring uranyl assembly in solid-state, combining coordination and supramolecular chemistry. This signifies its importance in nuclear chemistry and materials science (Carter & Cahill, 2015).
Halogenated Disinfection Byproducts Study
of halogenated disinfection byproducts in swimming pool water identified compounds like 2-bromo-6-chloro-4-nitrophenol. This research, involving derivatives of this compound, is crucial in understanding the environmental impact of chlorine-based disinfectants (Xiao et al., 2012).
Wirkmechanismus
Eigenschaften
IUPAC Name |
6-bromo-4-chlorocinnoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-5-1-2-8-6(3-5)7(10)4-11-12-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKDQKOZUBTOEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80498709 | |
| Record name | 6-Bromo-4-chlorocinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80498709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68211-15-4 | |
| Record name | 6-Bromo-4-chlorocinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80498709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

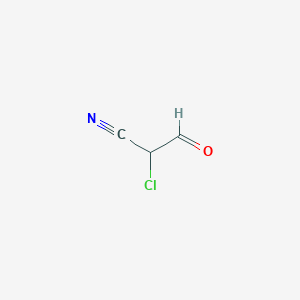




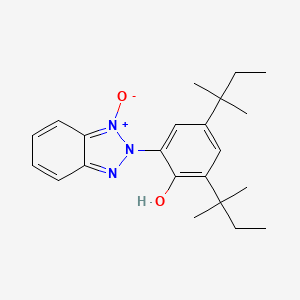
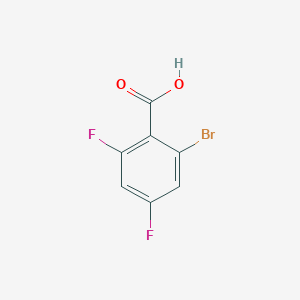


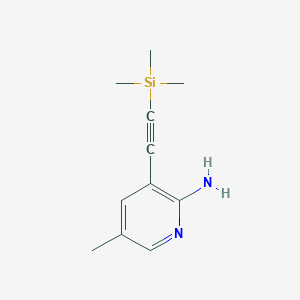
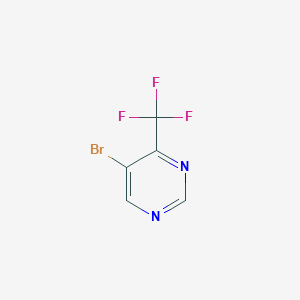
![Ethanethioic acid, S-[[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropyl]methyl] ester](/img/structure/B1338457.png)
